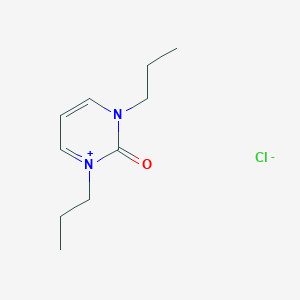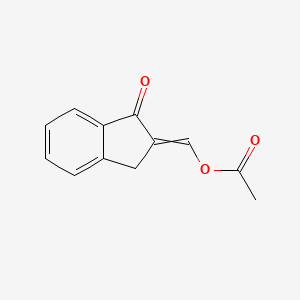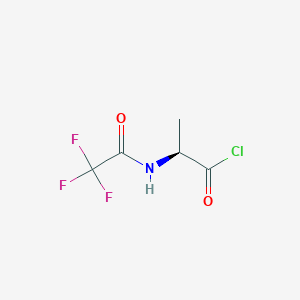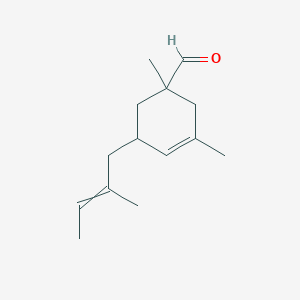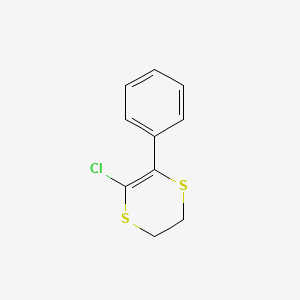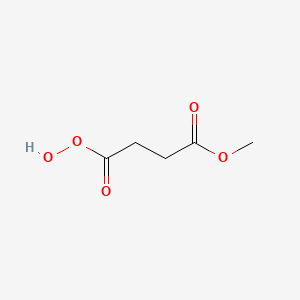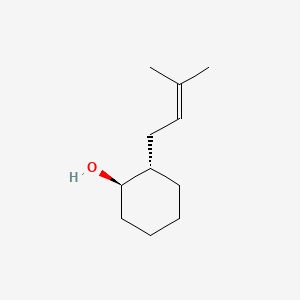
2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine;sulfuric acid is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethyl acetate, and the mixture is stirred at room temperature. The product is then purified through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, continuous stirring, and precise temperature control to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with additional hydrogen atoms.
Substitution: Halogenated pyrimidine derivatives.
Scientific Research Applications
2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or nucleic acids, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A precursor in the synthesis of 2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine.
2,4-Dimethylpyrimidine: Another pyrimidine derivative with similar structural features.
Uniqueness
2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
56797-27-4 |
|---|---|
Molecular Formula |
C6H14N6O4S |
Molecular Weight |
266.28 g/mol |
IUPAC Name |
2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine;sulfuric acid |
InChI |
InChI=1S/C6H12N6.H2O4S/c1-12(2)6-10-4(8)3(7)5(9)11-6;1-5(2,3)4/h7H2,1-2H3,(H4,8,9,10,11);(H2,1,2,3,4) |
InChI Key |
AIMGFYHWBADYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(C(=N1)N)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





